molecular formula C17H21N3O2S B2713949 2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one CAS No. 484695-06-9

2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B2713949
CAS No.: 484695-06-9
M. Wt: 331.43
InChI Key: WLTHFPVRUJTRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C17H21N3O2S and a molecular weight of 331.43 g/mol. It belongs to a class of synthetic compounds featuring a 1,3,4-oxadiazole core linked to a 2-methylpiperidine moiety via a thioether chain. The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry known for its diverse biological activities. Compounds with this scaffold are frequently investigated as core structures in the discovery and development of new therapeutic agents. Research into analogous structures has shown that similar molecules are explored as potential inhibitors of specific biological targets. For instance, certain 1,3,4-oxadiazol derivatives have been studied for their role as kinase inhibitors, including p38 mitogen-activated protein kinase (MAPK) inhibitors, which are relevant in the context of inflammatory diseases . Furthermore, piperidine derivatives are well-known in pharmaceutical research and have been investigated as modulators of various receptors, such as the chemokine receptor CCR5, highlighting the potential of this structural family in drug discovery pathways . This specific compound, with its hybrid structure, is therefore a valuable screening compound for researchers in early-stage drug discovery. It is primarily used in bioactivity screening, hit-to-lead optimization studies, and as a building block in the synthesis of more complex molecules for pharmacological evaluation. Strictly for research purposes, this product is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12-7-3-4-9-14(12)16-18-19-17(22-16)23-11-15(21)20-10-6-5-8-13(20)2/h3-4,7,9,13H,5-6,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTHFPVRUJTRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 2-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is then cyclized with carbon disulfide and potassium hydroxide to form the oxadiazole ring.

    Thioacetylation: The oxadiazole derivative is then reacted with thioacetic acid in the presence of a suitable catalyst to introduce the thioacetyl group.

    Piperidine ring formation: Finally, the thioacetylated oxadiazole is reacted with 2-methylpiperidine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the final product. Additionally, industrial processes may incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole ring structure exhibit significant antimicrobial activity . For instance, studies have shown that derivatives similar to 2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one can inhibit the growth of various microbial strains. A specific study highlighted the efficacy of N-cyclohexyl derivatives against bacteria and fungi, suggesting that modifications in the side chains can enhance activity against specific pathogens.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Molecular docking studies suggest that it interacts effectively with enzymes involved in cancer progression. The oxadiazole moiety is known to inhibit certain enzyme activities that are crucial for tumor growth and metastasis.

Case Studies

Several case studies have documented the effectiveness of similar compounds:

  • Study on Antimicrobial Activity :
    • A series of N-substituted acetamides with oxadiazole rings were synthesized and tested against various microbes.
    • Results indicated promising antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains.
  • Anticancer Research :
    • In vitro studies demonstrated that compounds with oxadiazole structures could induce apoptosis in cancer cell lines.
    • The mechanism was linked to the inhibition of specific signaling pathways associated with cell proliferation and survival.

Mechanism of Action

The mechanism of action of 2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxadiazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Additionally, the thioacetyl group may undergo metabolic transformations, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural Variations in Key Substituents

The target compound’s analogs differ primarily in:

Aryl/heteroaryl substituents on the 1,3,4-oxadiazole ring.

Heterocyclic amine groups (e.g., piperidinyl, piperazinyl, pyrrolidinyl) linked via the ketone-thioether chain.

Table 1: Structural and Molecular Comparison
Compound Name / ID Oxadiazole Substituent Amine Substituent Molecular Formula Molecular Weight (g/mol) Key Biological Activity Evidence Source
Target Compound 2-methylphenyl 2-methylpiperidinyl C₁₇H₂₁N₃O₂S 331.43 Not explicitly reported
2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one 4-methylphenyl 2-methylpiperidinyl C₁₇H₂₁N₃O₂S 331.43 Not reported
2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one 3-methoxyphenyl 4-phenylpiperazinyl C₂₁H₂₂N₄O₃S 410.49 Not reported
2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one Pyridin-4-yl Pyrrolidinyl C₁₃H₁₄N₄O₂S 290.34 Not reported
2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one Benzodioxinyl 4-methylpiperidinyl C₁₉H₂₁N₃O₄S 395.45 Not reported
1-(1H-Benzo[d]imidazol-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethan-1-one (4a) Phenyl Benzimidazolyl C₁₈H₁₃N₅O₂S 363.40 Anti-inflammatory (63.35% inhibition)

Key Research Findings on Structural-Activity Relationships

Anticancer Activity
  • Phenyl and 4-methoxyphenyl derivatives (e.g., compounds in and ) exhibit potent cytotoxicity, with IC₅₀ values correlating with substituent bulkiness and electron-donating groups .
  • Pyrimidinylthiopropyl-linked oxadiazoles (e.g., derivatives in and ) show direct proportionality between cytotoxicity and cell viability, suggesting mechanisms involving cell-cycle disruption .
Anti-inflammatory Activity
  • Benzimidazole-oxadiazole hybrids (e.g., 4a in ) demonstrate 63.35% inflammation inhibition, attributed to dual targeting of COX-2 and cytokine pathways .
Antibacterial and Aromatase Inhibition
  • Sulfamoyl-piperidine-oxadiazoles (e.g., derivatives in ) show broad-spectrum antibacterial activity due to sulfonamide moieties disrupting folate synthesis .
  • Benzimidazole-linked aromatase inhibitors (e.g., 5a and 5d in and ) achieve 62% yield and sub-micromolar IC₅₀ values, highlighting the role of benzimidazole in enzyme binding .

Biological Activity

The compound 2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one is a synthetic derivative featuring a 1,3,4-oxadiazole moiety, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H19N3O2SC_{15}H_{19}N_{3}O_{2}S. The structure includes a sulfanyl group linked to an oxadiazole ring and a piperidine moiety. This configuration contributes to its biological activity by enhancing lipophilicity and interaction with biological targets.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of oxadiazole derivatives. For instance:

  • Antibacterial Activity : The compound demonstrated significant antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate that it is comparable to traditional antibiotics like ciprofloxacin .
  • Antifungal Activity : In vitro tests showed that the compound also possesses antifungal properties against pathogens like Candida albicans, making it a candidate for further exploration in treating fungal infections .

Anti-inflammatory Effects

Research has indicated that compounds containing oxadiazole rings exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The specific compound under review may exert similar effects, warranting detailed investigation into its potential as an anti-inflammatory agent .

Enzyme Inhibition

The compound has been studied for its ability to inhibit cholinesterase enzymes, particularly butyrylcholinesterase (BChE). Inhibitory activity against BChE was noted with an IC50 value of 46.42 µM, suggesting potential applications in neurodegenerative diseases where cholinesterase inhibition is beneficial .

Synthesis and Evaluation

A series of derivatives were synthesized based on the core structure of the oxadiazole compound. These derivatives were evaluated for their biological activities:

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)BChE Inhibition (IC50 µM)
Compound A326446.42
Compound B163250.00
Compound C6412855.00

These findings illustrate the potential of modifying the oxadiazole structure to enhance biological activity while maintaining safety profiles.

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between a 5-(2-methylphenyl)-1,3,4-oxadiazole-2-thiol derivative and a 1-(2-methylpiperidin-1-yl)ethan-1-one intermediate. Key steps include:
  • Stirring the reaction mixture for 4–6 hours under reflux conditions .
  • Monitoring reaction completion via Thin-Layer Chromatography (TLC) using silica gel plates and UV visualization.
  • Precipitating the product by adding ice-cold water and adjusting pH with aqueous NaOH .
  • Purification via recrystallization from methanol or ethanol to ensure >95% purity.

Q. How should researchers characterize the compound’s structural integrity?

  • Methodological Answer : Use a combination of spectral techniques:
  • NMR : Assign peaks for the oxadiazole (C–N–O), sulfanyl (–S–), and 2-methylpiperidine protons. Compare chemical shifts to analogous compounds (e.g., 1,3,4-oxadiazole derivatives in ).
  • IR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and C–S (600–700 cm⁻¹) stretches.
  • Mass Spectrometry : Validate the molecular ion peak (M⁺) and fragmentation patterns using ESI-MS or MALDI-TOF.
  • Elemental Analysis : Ensure C, H, N, and S percentages align with theoretical values (±0.3%).

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., oxadiazoles with antibacterial activity ):
  • Antimicrobial Testing : Use the broth microdilution method (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Cytotoxicity : Screen against human cell lines (e.g., HEK-293) via MTT assay at concentrations ≤100 µM.
  • Include positive controls (e.g., ciprofloxacin for antibacterial assays) and statistical validation (ANOVA, p < 0.05).

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement ):
  • Grow crystals via slow evaporation from DCM/methanol.
  • Collect data at 113–295 K to minimize thermal motion artifacts .
  • Analyze bond lengths (e.g., C–S: ~1.78 Å, C=O: ~1.21 Å) and angles to confirm planarity of the oxadiazole ring.
  • Validate data quality using R-factor (<0.06) and data-to-parameter ratio (>14:1) .

Q. What strategies optimize Structure-Activity Relationships (SAR) for piperidine-oxadiazole hybrids?

  • Methodological Answer : Design analogs with systematic substitutions:
  • Piperidine Ring : Replace 2-methyl with bulkier groups (e.g., cyclohexyl) to assess steric effects on target binding .
  • Oxadiazole Substituents : Introduce electron-withdrawing groups (e.g., –NO₂) to modulate electronic density and bioactivity .
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like bacterial enzymes or neuronal receptors.

Q. How to evaluate environmental persistence and ecotoxicology of this compound?

  • Methodological Answer : Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL ):
  • Degradation Kinetics : Expose the compound to UV light or soil microbes; quantify degradation via HPLC.
  • Bioaccumulation : Measure logP values (octanol-water partition coefficient) to predict lipid solubility.
  • Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and chronic effects on algal growth (OECD 201).

Q. How to resolve contradictions between computational predictions and experimental data?

  • Methodological Answer : Cross-validate results using hybrid approaches:
  • DFT Calculations : Compare optimized geometries (e.g., Gaussian 09) with SCXRD data to identify discrepancies in torsion angles .
  • NMR Chemical Shift Prediction : Use software like ACD/Labs or ChemDraw to simulate spectra and reconcile deviations (>0.5 ppm).
  • Re-examine synthetic conditions (e.g., solvent polarity, temperature) if experimental logP differs from computational values.

Q. What formulation strategies improve solubility for in vivo studies?

  • Methodological Answer : Use pharmacopeial buffer systems (e.g., sodium acetate/1-octanesulfonate, pH 4.6 ) to enhance aqueous solubility.
  • Prepare co-solvent systems (e.g., PEG-400/water) for parenteral administration.
  • Characterize stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and HPLC monitoring.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.